molecular formula C20H22N4O3 B4603186 (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4603186
M. Wt: 366.4 g/mol
InChI Key: QLJHZCSLUGPSDP-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. Its structure comprises a pyrrole ring substituted with a dimethylaminophenyl group and a diazinane trione moiety, making it a unique compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves multiple steps, starting with the preparation of the pyrrole ring. The dimethylaminophenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the formation of the diazinane trione moiety via a cyclization reaction. The final step involves the condensation of the pyrrole and diazinane trione intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their properties and applications.

Scientific Research Applications

(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE:

Properties

IUPAC Name

(5E)-5-[[1-[4-(dimethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-12-10-14(11-17-18(25)21-20(27)23(5)19(17)26)13(2)24(12)16-8-6-15(7-9-16)22(3)4/h6-11H,1-5H3,(H,21,25,27)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJHZCSLUGPSDP-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)C=C3C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)N(C)C)C)/C=C/3\C(=O)NC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 2
Reactant of Route 2
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 3
Reactant of Route 3
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 4
Reactant of Route 4
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 5
Reactant of Route 5
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE
Reactant of Route 6
Reactant of Route 6
(5E)-5-({1-[4-(DIMETHYLAMINO)PHENYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}METHYLIDENE)-1-METHYL-1,3-DIAZINANE-2,4,6-TRIONE

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